

Protocol for Erythrosin B Staining in Histology and Cell Viability Assessment

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Compound of Interest

Compound Name: Erythrosin B

Cat. No.: B097352

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Erythrosin B is a versatile anionic dye with applications in both histology as a counterstain and in cell biology as a vital stain for assessing cell viability. Its utility stems from its ability to differentiate between cellular components based on charge and to distinguish between cells with intact versus compromised cell membranes. In histology, **Erythrosin B** serves as a suitable substitute for Eosin Y in the Hematoxylin and Eosin (H&E) staining method, imparting a pink to red color to cytoplasmic structures, connective tissue, and other extracellular matrix components.^{[1][2]} As a viability dye, it is excluded by live cells with intact membranes but penetrates the damaged membranes of dead cells, staining them red.^{[3][4]} This characteristic makes it a safer alternative to the more hazardous Trypan Blue.^[4]

Principle of Staining

In Histology (as a counterstain): The mechanism of **Erythrosin B** staining in fixed tissues is a physico-chemical process based on electrostatic interactions.^[1] Following nuclear staining with a cationic dye like hematoxylin (which stains the negatively charged nucleic acids in the nucleus blue to violet), the anionic **Erythrosin B** binds to positively charged proteins in the cytoplasm and extracellular matrix.^[1] This results in a differential staining pattern that highlights cellular morphology. Cytoplasm and intercellular substances are stained in shades of pink to red, while erythrocytes appear yellow to orange.^[1]

For Cell Viability: The principle of the **Erythrosin B** exclusion assay is based on cell membrane integrity.[3] Viable cells possess intact and functional cell membranes that are impermeable to the polar **Erythrosin B** molecule.[4] In contrast, non-viable or dead cells have compromised membranes that allow the dye to enter and bind to intracellular proteins, resulting in a distinct red coloration.[3]

Applications

- **Histology:** Used as a counterstain in the Hematoxylin and **Erythrosin B** (H&E) method for routine examination of tissue morphology. It is applicable to a wide range of formalin-fixed, paraffin-embedded tissues, including kidney, muscle, heart, and lung, as well as cryosections.[1]
- **Cell Viability and Counting:** A reliable and safer alternative to Trypan Blue for determining the viability of cell suspensions.[4] It can be used for manual cell counting with a hemocytometer or with automated cell counters.[3]
- **Microbiology:** Functions as a vital dye for many Gram-positive and Gram-negative bacteria, specifically staining membrane-compromised dead cells.[5][6]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the preparation and use of **Erythrosin B** staining solutions.

Table 1: Erythrosin B Solution Preparation for Histological Staining

Parameter	Value	Notes
Stock Solution Concentration	0.5% (w/v)	Aqueous solution.
Erythrosin B Powder	5.0 g	Certistain® grade recommended.[1]
Distilled Water	1000 ml	To dissolve the powder.[1]
Acetic Acid (Glacial)	2.0 ml	Added to the dissolved solution and mixed.[1]
Filtration	Recommended	The freshly prepared solution should be filtered before use. [1]

Table 2: Erythrosin B Solution Preparation for Cell Viability Assays

Parameter	Value	Notes
Stock Solution Concentration	0.2% (w/v)	In 0.1M Tris-HCl buffer.
Working Solution Concentration	0.1% (w/v)	For a final concentration of 0.05% when mixed 1:1 with cell suspension.[7]
Tris-HCl Buffer (1M)	Varies	Used to prepare 0.1M Tris-HCl buffer.[7]
Erythrosin B Powder	0.8 g	In 40g of 0.1M Tris-HCl buffer for stock solution.[7]
Final Assay Concentration	0.02% - 0.05%	Depending on the specific protocol and cell type.[3][7]

Experimental Protocols

Protocol 1: Erythrosin B as a Histological Counterstain (H&E Procedure)

This protocol is intended for formalin-fixed, paraffin-embedded tissue sections (3-4 μ m thick).^[1]

Reagents and Materials:

- **Erythrosin B** Staining Solution (0.5% aqueous, see Table 1)
- Mayer's Hemalum Solution or equivalent hematoxylin solution
- Descending series of ethanol (100%, 95%, 70%)
- Xylene or a xylene substitute (e.g., Neo-Clear®)
- Distilled water
- Mounting medium (e.g., Entellan® new or Neo-Mount®)
- Coverslips
- Staining jars

Procedure:

- Deparaffinization and Rehydration:
 - Deparaffinize tissue sections in xylene (2 changes, 5 minutes each).
 - Rehydrate through a descending series of ethanol: 100% (2 changes, 3 minutes each), 95% (3 minutes), and 70% (3 minutes).
 - Rinse in distilled water.
- Nuclear Staining:
 - Immerse slides in Mayer's Hemalum solution for 5-10 minutes.
 - Rinse in running tap water for 5 minutes.
 - "Blue" the sections in running tap water or a suitable bluing agent for 5 minutes.

- Rinse in distilled water.
- Counterstaining:
 - Immerse slides in 0.5% **Erythrosin B** solution for 30 seconds to 2 minutes. The optimal time may need to be determined empirically.
 - Briefly rinse in distilled water to remove excess stain.
- Dehydration and Mounting:
 - Dehydrate through an ascending series of ethanol: 70% (1 minute), 95% (1 minute), and 100% (2 changes, 2 minutes each).
 - Clear in xylene or a xylene substitute (2 changes, 3 minutes each).
 - Mount with a permanent mounting medium and coverslip.[\[1\]](#)

Expected Results:

- Nuclei: Blue to dark violet
- Cytoplasm and intercellular substances: Pink to red
- Erythrocytes: Yellow to orange[\[1\]](#)

Protocol 2: Erythrosin B Staining for Cell Viability Assessment

This protocol is for determining the viability of a cell suspension.

Reagents and Materials:

- **Erythrosin B** Working Solution (0.1% w/v, see Table 2)
- Cell suspension in phosphate-buffered saline (PBS) or culture medium
- Micropipettes

- Microcentrifuge tubes or a 96-well plate
- Hemocytometer or automated cell counter
- Microscope

Procedure:

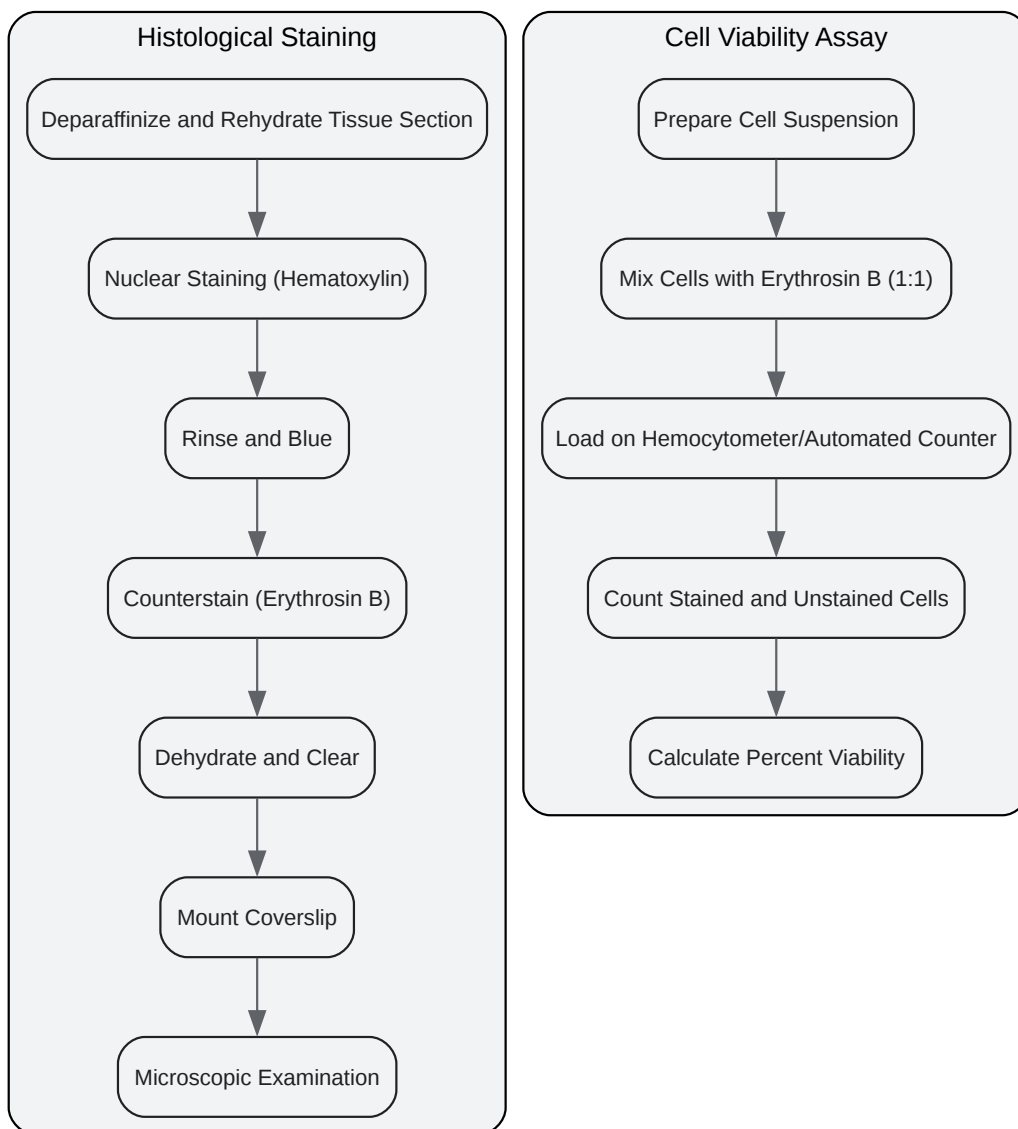
- Sample Preparation:
 - Harvest cells and resuspend in PBS or culture medium to an appropriate density.
 - Ensure the cell suspension is well-mixed by gentle vortexing.[\[3\]](#)
- Staining:
 - In a microcentrifuge tube, mix the cell suspension and the **Erythrosin B** working solution in a 1:1 ratio.[\[7\]](#) This will result in a final **Erythrosin B** concentration of 0.05%.
 - Mix gently by pipetting. No incubation time is required.[\[3\]](#)
- Counting:
 - Immediately load the stained cell suspension into a hemocytometer.
 - Using a bright-field microscope, count the number of stained (non-viable) and unstained (viable) cells.
 - Alternatively, use an automated cell counter according to the manufacturer's instructions.
- Calculation of Viability:
 - Calculate the percentage of viable cells using the following formula:
 - % Viability = (Number of viable (unstained) cells / Total number of cells (stained + unstained)) x 100

Expected Results:

- Viable cells: Colorless and bright
- Non-viable cells: Stained red

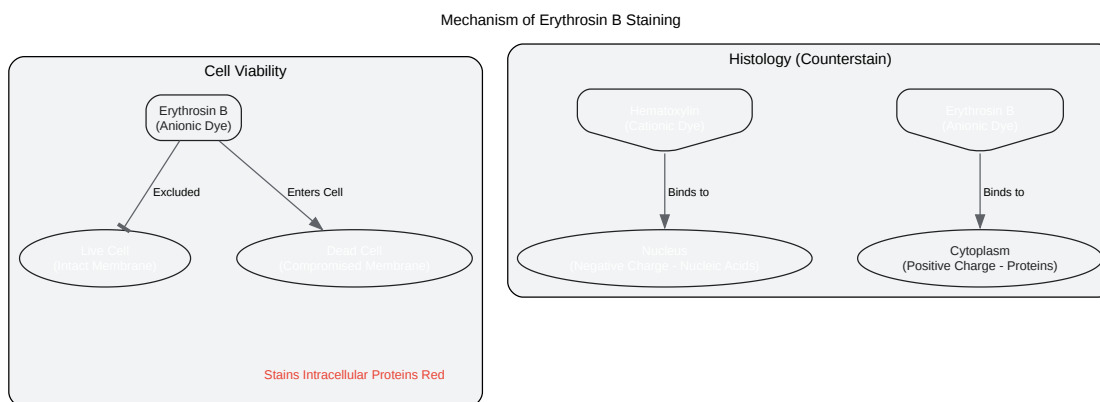
Diagrams

Experimental Workflow for Erythrosin B Staining



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Caption: Workflow for histological and cell viability staining with **Erythrosin B**.



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Caption: Mechanism of **Erythrosin B** staining for viability and histology.

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